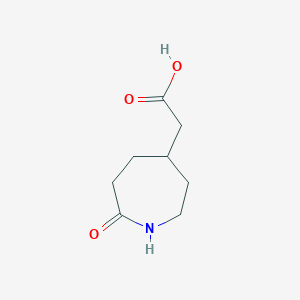![molecular formula C9H18O3S B1474481 3-{[(1S,2S)-2-hydroxycyclohexyl]sulfanyl}propane-1,2-diol CAS No. 1933447-72-3](/img/structure/B1474481.png)
3-{[(1S,2S)-2-hydroxycyclohexyl]sulfanyl}propane-1,2-diol
Overview
Description
3-{[(1S,2S)-2-hydroxycyclohexyl]sulfanyl}propane-1,2-diol, also known as 2-hydroxycyclohexyl sulfanylpropane-1,2-diol, is a synthetic compound that has been studied for its potential applications in a variety of scientific and medical fields. This compound is a derivative of cyclohexanol, a cyclic alcohol, and has a sulfanyl group attached. It has been studied for its potential as an antioxidant and as a drug delivery agent.
Scientific Research Applications
Synthesis Methods and Intermediates
Synthetic Pathways : A new synthetic route for the related compound 2,2-bis(sulfanylmethyl)propane-1,3-diol has been developed, starting from commercially available 2,2-bis(hydroxymethyl)propane-1,3-diol. This research describes key intermediates in the synthetic process, providing insight into the chemical transformations relevant to similar compounds (Simmons, Pickett, & Wright, 2011).
Stereoselective Synthesis : The stereoselective synthesis of oxetanes, a chemical structure related to the subject compound, has been explored. This includes the cyclisation of 1,3-diols, which is relevant for understanding the chemical behavior of 3-{[(1S,2S)-2-hydroxycyclohexyl]sulfanyl}propane-1,2-diol (Christlieb et al., 2001).
Carbohydrate Derivatives : Research into carbohydrate derivatives with acidic centers has included structures derived from similar diols. This work provides insights into the structural and chemical properties of compounds like this compound (Klüfers & Reichvilser, 2008).
Antimicrobial Evaluation : Sulfonate derivatives of similar compounds have been synthesized and evaluated for their antimicrobial and antifungal activities. This application could be relevant for the subject compound in developing new antimicrobial agents (Fadda, El-Mekawy, & AbdelAal, 2016).
Intramolecular Hydrogen Bonding : Studies on diols, including propane-1,2-diol, have examined intramolecular hydrogen bonding and complex formation with water. This research is pertinent for understanding the hydrogen bonding behavior of similar diols (Klein, 2002).
Applications in Synthesis of Other Compounds
Synthesis of Tertiary Alcohols : Research into the enzymatic synthesis of optically active tertiary alcohols using diols like 1,2-propanediol has implications for the synthesis of drugs and natural products. This suggests potential applications for this compound in pharmaceutical synthesis (Chen & Fang, 1997).
Preparation of Pyranones : A study on the synthesis of pyran-2-ones, which are important for HIV-1 protease inhibition, involves the use of similar diols. This indicates potential applications in the development of antiviral drugs (Para, Ellsworth, & Prasad, 1994).
Kinetic Resolution Studies : Kinetic resolution of cyclohexane-1,2-diols through stereoselective acylation has been studied, which is directly relevant to understanding the stereochemistry and potential applications of this compound (Shinisha & Sunoj, 2009).
Carbonyl Protective Groups : The use of similar diols in the protection of carbonyl groups in aldehydes and ketones indicates potential applications in organic synthesis (Chandrasekhar & Sarkar, 1998).
Microbial Production of Diols : The microbial production of diols as platform chemicals for chemicals and fuels offers insights into potential biotechnological applications for similar diols (Zeng & Sabra, 2011).
properties
IUPAC Name |
3-[(1S,2S)-2-hydroxycyclohexyl]sulfanylpropane-1,2-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O3S/c10-5-7(11)6-13-9-4-2-1-3-8(9)12/h7-12H,1-6H2/t7?,8-,9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBLPYNFIYJSKPQ-NPPUSCPJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)O)SCC(CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@@H]([C@H](C1)O)SCC(CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




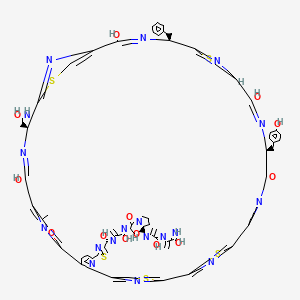

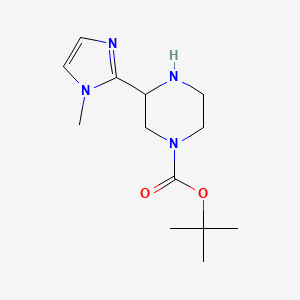
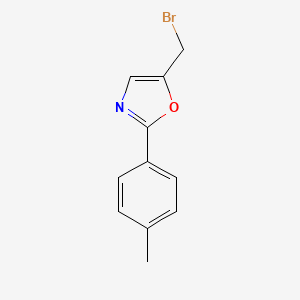
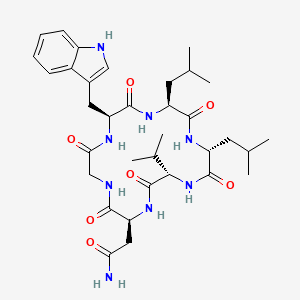
![3-(Chloromethyl)-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole 5,5-dioxide](/img/structure/B1474410.png)

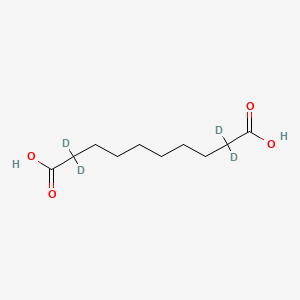

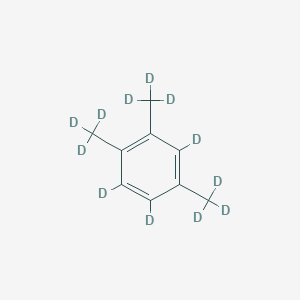
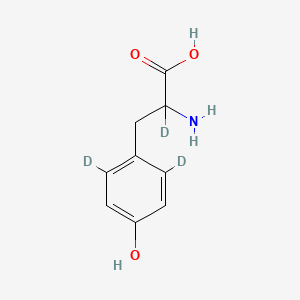
![(1R,2R)-2-[(4-bromophenyl)sulfanyl]cyclopentan-1-ol](/img/structure/B1474419.png)
